2-hydroxy-5-(trifluoromethyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of aromatic carboxylic acids by substituting hydroxyl hydrogens with different moieties, as seen in the synthesis of 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid . Additionally, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with sulfonic acids or triflate agents . These methods could potentially be adapted for the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular and crystal structures of benzoic acid derivatives have been investigated using various spectroscopic techniques and X-ray diffraction . For instance, the study of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid revealed insights into its monomeric and dimeric structures, intermolecular hydrogen bonds, and vibrational wavenumbers . Similar techniques could be employed to analyze the molecular structure of 2-hydroxy-5-(trifluoromethyl)benzoic acid.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be complex, involving processes such as acid-base dissociation and azo-hydrazone tautomerism . Additionally, the reactivity of hypervalent iodine reagents derived from iodosylbenzoic acid has been described, which could be relevant if 2-hydroxy-5-(trifluoromethyl)benzoic acid were to be used in similar iodine-mediated reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the presence of trifluoromethyl groups can impact the acidity and stability of the compound . The photophysical properties of lanthanide complexes synthesized from benzoic acid derivatives have been characterized, indicating that the benzoate ligands can serve as efficient light-harvesting chromophores . The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of related compounds have also been calculated, which could provide a basis for understanding the properties of 2-hydroxy-5-(trifluoromethyl)benzoic acid .
Scientific Research Applications
1. Pharmacokinetics and Pharmacodynamics Study
- Summary of Application : This compound is used in the study of the pharmacokinetics, pharmacodynamics, and safety of new enteric-coated triflusal formulations in healthy male volunteers . Triflusal is an antiplatelet agent, and 2-hydroxy-4-trifluoromethyl benzoic acid (HTB) is its predominant active metabolite .
- Methods of Application : The plasma concentrations of HTB were assessed after administration of the loading dose, using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS/MS). The platelet aggregation response to arachidonic acid was determined using turbidimetric aggregometry .
- Results or Outcomes : The pharmacokinetic and pharmacodynamic profiles of the two triflusal formulations met the requirements for bioequivalence and non-inferiority, respectively. Both formulations were well tolerated .
2. Antifungal Activity Study
- Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .
- Results or Outcomes : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
3. Synthesis of Salicylanilide Esters
- Summary of Application : 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of salicylanilide esters .
- Methods of Application : The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide to produce the esters .
- Results or Outcomes : The synthesized salicylanilide esters are then used for various applications, including as potential antimycotic agents .
4. Synthesis of Active Pharmaceutical Ingredients
- Summary of Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a compound similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of active pharmaceutical ingredients (APIs) .
- Methods of Application : The compound is used due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
- Results or Outcomes : The synthesized APIs are then used in various pharmaceutical applications .
5. Synthesis of Salicylanilide Esters
- Summary of Application : 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of salicylanilide esters .
- Methods of Application : The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide to produce the esters .
- Results or Outcomes : The synthesized salicylanilide esters are then used for various applications, including as potential antimycotic agents .
6. Synthesis of Active Pharmaceutical Ingredients
- Summary of Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a compound similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of active pharmaceutical ingredients (APIs) .
- Methods of Application : The compound is used due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
- Results or Outcomes : The synthesized APIs are then used in various pharmaceutical applications .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOJQUHDQGQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455806 | |
Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
79427-88-6 | |
Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.